molecular formula C12H14N4O4S B2631478 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid CAS No. 361166-18-9

2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid

Cat. No.: B2631478
CAS No.: 361166-18-9
M. Wt: 310.33
InChI Key: DDZRVXDCCDLBCP-UHFFFAOYSA-N
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Description

2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid is a complex organic compound with a unique structure that includes a purine ring system

Scientific Research Applications

2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and sulfanylacetic acid analogs. Examples include:

  • 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
  • 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid

Uniqueness

What sets 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-6(2)4-16-8-9(13-12(16)21-5-7(17)18)15(3)11(20)14-10(8)19/h1,4-5H2,2-3H3,(H,17,18)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZRVXDCCDLBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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